Superior Catalytic Activity in Mizoroki-Heck Cross-Coupling: Pd(II) Complex Performance
Palladium(II) complexes of 2-[(methylsulfanyl)methyl]pyridine (L = 2-methylthiomethylpyridine) exhibit significantly higher catalytic activity in the Mizoroki-Heck reaction compared to closely related analogs. Among a series of N,S- and N,Se-donor ligands based on the 2-organochalcogenomethylpyridine motif, the parent PdCl2(pyCH2SMe) complex (1a) was identified as one of the most active precatalysts, whereas selenium-containing analogs (e.g., SeMe, SePh) demonstrated very low activity [1]. Furthermore, modifications to the ligand scaffold, such as changing the thioether from SMe to SPh or introducing a 6-methyl or 6-phenyl group on the pyridine ring, led to a consistent decrease in catalytic performance [1].
| Evidence Dimension | Mizoroki-Heck Reaction Catalytic Activity |
|---|---|
| Target Compound Data | PdCl2(pyCH2SMe) (complex 1a) yields high catalytic activity |
| Comparator Or Baseline | PdCl2(pyCH2SeMe) (complex 2a) yields very low activity; complexes with SPh, 6-Me, or 6-Ph modifications show lower activity |
| Quantified Difference | Higher yield for electron withdrawing substituents, but the parent SMe complex (1a) and its 4-methyl analog (3a) were the most active precatalysts overall. |
| Conditions | Mizoroki-Heck reaction of n-butyl acrylate with aryl halides in N,N-dimethylacetamide at 120 °C. |
Why This Matters
For researchers designing catalytic cycles, this ligand offers a uniquely effective N,S-donor environment for palladium that cannot be replicated by its selenium or sterically hindered analogs, making it a superior choice for achieving high turnover in Heck coupling.
- [1] Jones, R. C., Canty, A. J., Gardiner, M. G., & others. (2010). Synthesis and structure of dichloropalladium(II) complexes of heteroleptic N,S- and N,Se-donor ligands based on the 2-organochalcogenomethylpyridine motif, and Mizoroki–Heck catalysis mediated by complexes of N,S-donor ligands. Inorganica Chimica Acta, 363(1), 77-87. View Source
